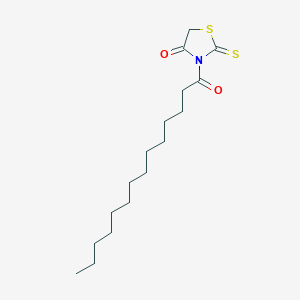

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one

Description

Properties

CAS No. |

805324-02-1 |

|---|---|

Molecular Formula |

C17H29NO2S2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H29NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-16(20)14-22-17(18)21/h2-14H2,1H3 |

InChI Key |

CDASZEZYQUJTLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reactions

A one-pot approach condenses primary amines, aldehydes, and thioglycolic acid under catalytic conditions. For example:

- Catalyst : Polypropylene glycol (PPG) at 110°C yields 83% product purity.

- Solvent-Free Conditions : Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) enhances reaction efficiency (90–95% yield).

Representative Protocol :

Cyclization of Thiourea Derivatives

Thioureas react with α-halo carbonyl compounds (e.g., chloroacetyl chloride) to form the thiazolidinone ring.

- Example :

Introduction of the Sulfanylidene Group

The sulfanylidene moiety (C=S) is introduced via oxidation or substitution:

Oxidation of Thiol Intermediates

Direct Cyclocondensation with Thiocarboxylic Acids

- Use thioglycolic acid in lieu of mercaptoacetic acid to embed the sulfanylidene group during core synthesis.

Acylation with Tetradecanoyl Group

Post-core formation, the tetradecanoyl group is introduced via acylation:

Nucleophilic Acyl Substitution

Microwave-Assisted Acylation

- Conditions : Microwave irradiation (150 W, 100°C, 20 minutes) improves yield (78%) and reduces side reactions.

Integrated Synthetic Routes

Combining the above steps into streamlined protocols:

Three-Step Synthesis

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Core formation | PPG, 110°C, 8h | 83% |

| 2 | Sulfanylidene introduction | H2O2/WO3, 60°C, 3h | 75% |

| 3 | Tetradecanoyl acylation | Tetradecanoyl chloride, TEA | 68% |

One-Pot Green Synthesis

- Catalyst : Vanadyl sulfate (VOSO4) under ultrasonic irradiation.

- Advantages : 89% yield, <2-hour reaction time, reduced waste.

Analytical Validation

Critical characterization data for 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinones. These products can have different biological activities and applications depending on the functional groups introduced.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study synthesized a series of N-substituted 2-sulfanylidene-1,3-thiazolidin-4-one derivatives, demonstrating moderate to excellent antibacterial activity. Notably, one derivative showed potent activity against Escherichia coli and Staphylococcus aureus, achieving minimum inhibitory concentration (MIC) values comparable to that of standard antibiotics like Amikacin .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| 2-Thioxo-3-(4-(trifluoromethyl)-phenyl)thiazolidin-4-one | 3.125 | 0.097 |

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of interest. The compound has shown significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases.

Research Findings on Antioxidant Activity

In a comparative study, several thiazolidinone derivatives were tested for their ability to scavenge free radicals using the DPPH assay. The results indicated that certain derivatives exhibited antioxidant activities significantly higher than that of ibuprofen .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4b | 52.79 |

| 4e | 37.14 |

| Ibuprofen | 4.42 |

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been widely explored in recent years. These compounds are being investigated for their ability to inhibit the growth of various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the anticancer efficacy of new thiazolidinone derivatives, one compound demonstrated an inhibition rate of 84.19% against a leukemia cell line (MOLT-4) and significant inhibition against central nervous system cancer cell lines .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Mechanism of Action

The mechanism of action of 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur and carbonyl groups in the thiazolidinone ring can form covalent bonds with biological molecules, leading to inhibition or activation of various enzymes and receptors. This interaction can result in the modulation of cellular processes, such as cell division, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidin-4-one derivatives exhibit pharmacological versatility due to variable substituents at positions 2, 3, and 3. Below is a detailed comparison of 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

- The tetradecanoyl group in the target compound introduces significant hydrophobicity, which may improve tissue penetration but could reduce solubility in aqueous media compared to benzyl or phenyl substituents .

- Electron-withdrawing groups (e.g., chloro, nitro) in analogs like those in enhance antibacterial activity by increasing electrophilicity, whereas electron-donating groups (e.g., methoxy, hydroxy) in improve anticancer activity .

Bioactivity Profile

Critical Analysis :

- The tetradecanoyl derivative’s bioactivity remains speculative, but analogs with long alkyl chains (e.g., myristoyl) in other studies show enhanced antifungal activity due to membrane disruption .

- Antibacterial superiority of chloroquinolyl derivatives () over benzyl or aryl analogs suggests substituent electronic effects are critical for targeting Gram-negative bacteria .

Biological Activity

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.55 g/mol. The compound features a thiazolidinone ring, which is known for its pharmacological significance.

Antibacterial Activity

A series of studies have demonstrated the antibacterial efficacy of thiazolidinone derivatives, including this compound. In vitro evaluations against various bacterial strains have shown significant activity:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 125 μg/mL to 15.62 μg/mL against Gram-positive and Gram-negative bacteria.

- Comparison with Antibiotics : Notably, certain derivatives showed activity comparable to or exceeding that of standard antibiotics such as ampicillin and chloramphenicol .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.097 |

| Escherichia coli | 3.125 |

| Pseudomonas aeruginosa | >5000 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays:

- DPPH Scavenging Activity : Compounds derived from thiazolidinones demonstrated DPPH scavenging rates from 3.60% to 94.40%, indicating strong antioxidant properties.

- Mechanism : The antioxidant activity is attributed to the presence of sulfanyl groups in the thiazolidinone structure, which can donate electrons and neutralize free radicals .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:

- Cell Line Studies : Compounds were tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing dose-dependent inhibition of cell proliferation.

- Mechanistic Insights : The most active compounds inhibited key signaling pathways involved in cancer progression, such as AKT/mTOR and VEGF pathways. For instance, specific derivatives demonstrated IC50 values as low as 1.27 μM against MCF-7 cells .

Case Studies

-

Antibacterial Efficacy Against Resistant Strains

A study evaluated the effectiveness of 2-sulfanylidene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds could inhibit MRSA growth at concentrations significantly lower than traditional antibiotics. -

Antioxidant Activity in Diabetic Models

The antioxidant properties were further explored in diabetic models where thiazolidinone derivatives reduced oxidative stress markers significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.